Home > Products > Building Blocks P5565 > 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde - 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Catalog Number: EVT-1729582
CAS Number: 1033434-54-6
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-aldehyde-6-chloroimidazo[1,2-a]pyridine-8-formate

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. The key structural difference lies in the substituents at the 3, 6, and 8 positions. Both compounds possess an aldehyde group at the 3-position, while they differ in their substituents at the 6 and 8 positions. This compound has a chlorine atom at the 6-position and a formate group at the 8-position, whereas 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has a bromine atom at the 3-position and a carbaldehyde group at the 8-position. []

6-Chloro-8-bromoimidazo[1,2-a]pyridine

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. The key structural difference is the absence of the carbaldehyde group at the 8-position and presence of a chlorine atom at the 6-position in 6-Chloro-8-bromoimidazo[1,2-a]pyridine, while 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde possesses a bromine atom at the 3-position and a carbaldehyde group at the 8-position. []

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Relevance: This compound and 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde belong to the same imidazo[1,2-a]pyridine-3-carbaldehyde class, sharing the core imidazo[1,2-a]pyridine structure with a carbaldehyde substituent at the 3-position. The key distinction lies in the substituent at the 8-position, where 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde possesses a trifluoromethyl group and 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has a bromine atom. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. Both contain a bromine substituent, though at different positions. The key structural differences lie in the presence of an amino group at the 8-position and an ethyl carboxylate group at the 2-position in Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, while 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has a carbaldehyde group at the 8-position and a bromine atom at the 3-position. []

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Relevance: These derivatives and 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde belong to the same imidazo[1,2-a]pyridine-3-carbaldehyde class, indicating a shared core structure with a carbaldehyde group at the 3-position. The primary differences lie in the halogen substituent, with the derivatives having chlorine at the 2-position, and 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde having bromine at the 3-position. Additionally, the derivatives feature various styryl groups attached to the core, influencing their optical properties. []

Overview

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic organic compound characterized by the presence of both bromine and an aldehyde functional group. It belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly notable due to its potential as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Source and Classification

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can be synthesized from readily available starting materials, including 2-amino-5-bromopyridine and 2-bromomalonaldehyde. The compound is classified under the category of imidazole derivatives, which are recognized for their significant roles in biological systems and their utility in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde typically involves a condensation reaction between 2-amino-5-bromopyridine and 2-bromomalonaldehyde. The general procedure includes:

  1. Reagents:
    • 2-Amino-5-bromopyridine
    • 2-Bromomalonaldehyde
    • Solvent mixture (ethanol and water)
  2. Reaction Conditions:
    • The reactants are combined in a pressure vial, stirred, and subjected to microwave irradiation at temperatures around 100-110 °C for a specified duration (10-20 minutes depending on substituents).
  3. Purification:
    • After completion, the reaction mixture is neutralized, diluted with dichloromethane, and subjected to column chromatography to isolate the desired product as a yellow powder with yields typically around 80% .
Chemical Reactions Analysis

Reactions and Technical Details

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can undergo various chemical reactions typical of aldehydes and heterocycles:

  1. Nucleophilic Addition: The aldehyde group can react with nucleophiles such as amines or alcohols to form corresponding adducts.
  2. Electrophilic Substitution: The bromine atom on the imidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  3. Condensation Reactions: It can also engage in condensation reactions with other carbonyl compounds or enolates to form more complex structures.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. Its activity may be attributed to:

  • Binding Affinity: The imidazole ring can interact with active sites on enzymes or receptors through hydrogen bonding and π-stacking interactions.
  • Metabolic Stability: The presence of bromine may enhance metabolic stability compared to unsubstituted analogs.

Empirical studies have shown that modifications on the imidazole or pyridine rings can significantly alter the biological activity of these compounds.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The properties of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde include:

  • Physical State: Typically appears as a solid at room temperature.
  • Color: Yellow powder upon crystallization.
  • Solubility: Soluble in polar solvents like ethanol and dichloromethane.

Relevant data indicates that it has a melting point around 80 °C, although specific data may vary based on purity.

Applications

Scientific Uses

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has numerous applications in scientific research:

  1. Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders or cancer.
  2. Agrochemical Synthesis: The compound can be modified to develop new agrochemicals with enhanced efficacy against pests or diseases.
  3. Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Synthetic Methodologies for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions dominate the functionalization landscape for 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde due to their exceptional selectivity and functional group tolerance. The electron-deficient nature of the imidazo[1,2-a]pyridine ring enhances oxidative addition kinetics at the C-Br bond, enabling reactions under mild conditions. These transformations typically employ Pd(0)/Pd(II) catalytic cycles with phosphine ligands that modulate both reactivity and stability [7] [9].

Key cross-coupling methodologies include:

  • Suzuki-Miyaura reactions with arylboronic acids: Enables biaryl formation at C3 while preserving the aldehyde functionality. Reactions proceed efficiently at 80-100°C using Pd(PPh₃)₄ (1-3 mol%) and aqueous bases (K₂CO₃, Cs₂CO₃) in mixed solvent systems (toluene/ethanol). Yields typically exceed 80% with excellent preservation of the aldehyde group [7].
  • Sonogashira couplings with terminal alkynes: Requires dual Pd/Cu catalysis (Pd(OAc)₂/PPh₃/CuI) to access alkynylated derivatives. The reaction demonstrates sensitivity to base selection, with diisopropylamine outperforming triethylamine in suppressing alkyne homocoupling. The aldehyde functionality remains intact without protection [9].
  • Buchwald-Hartwig aminations: Selective C-N bond formation employs Pd₂(dba)₃ with XPhos ligand systems. Electron-rich amines couple more efficiently (85-92% yield) than sterically hindered analogues (60-75% yield). The aldehyde group does not interfere with amination [7].

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Reaction TypeCatalyst SystemOptimal ConditionsYield RangeKey Applications
Suzuki-MiyauraPd(PPh₃)₄ (3 mol%)K₂CO₃, toluene/EtOH/H₂O, 80°C80-92%Biaryl pharmaceuticals
SonogashiraPd(OAc)₂/CuI (2:4 mol%)iPr₂NH, THF, 70°C75-88%Fluorescent probes
Buchwald-HartwigPd₂(dba)₃/XPhos (2:4 mol%)Cs₂CO₃, dioxane, 100°C60-92%Kinase inhibitor intermediates

The orthogonality of functional groups allows sequential cross-coupling without protecting the aldehyde. The C-Br bond undergoes selective oxidative addition before the aldehyde group, enabling chemoselective transformations. Heterogeneous Pd catalysts (e.g., Pd/C, Pd nanoparticles) show promise for catalyst recovery but suffer from reduced efficiency with electron-rich coupling partners [2] [7].

Microwave-Assisted Mizoroki–Heck Reaction Optimization

Microwave irradiation has revolutionized Mizoroki-Heck reactions of 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde by dramatically accelerating reaction kinetics while improving yields and reducing catalyst loading. The polar nature of the molecule enables efficient microwave energy absorption, facilitating rapid heating to reaction temperatures exceeding conventional thermal limits [2] [8].

Optimized protocols employ:

  • Low Pd loadings (0.05-0.2 mol%) of Pd(OAc)₂ with tri(o-tolyl)phosphine in aqueous ethanol mixtures (H₂O:EtOH, 3:1)
  • Controlled power delivery with resonant cavity adjustment maintaining optimal electromagnetic field distribution
  • Short reaction times (10-40 minutes) at 110-130°C, versus >24 hours under conventional heating
  • Aqueous reaction media enabling sustainable processing while maintaining high yields (70-100%)

Table 2: Microwave Optimization Parameters for Mizoroki-Heck Reactions

ParameterStandard ConditionsOptimized MW ConditionsEffect on Reaction
Temperature80-100°C110-130°C5-fold rate increase
Time18-36 hours10-40 minutes50× reduction
Catalyst Loading1-5 mol%0.05-0.2 mol%TON >2000
SolventDMF, NMPH₂O/EtOH (3:1)Eco-friendly medium
BaseEt₃NK₂CO₃/Na₂CO₃Reduced side products

The heterogeneous catalyst systems prove particularly effective under microwave irradiation. Poly(N-vinylpyrrolidone)-stabilized Pd nanoparticles (PVP-Pd NPs, 10 nm) demonstrate exceptional activity, achieving turnover frequencies (TOF) >100 h⁻¹. This system facilitates the synthesis of styryl derivatives through coupling with acrylates and styrenes, yielding products with >95% E-selectivity. The aldehyde functionality remains unaffected under these conditions, enabling subsequent transformations [2] [8].

Flow reactor systems with microwave-integrated catalyst cartridges represent cutting-edge development, enabling continuous processing with residence times under 15 minutes. These systems pack Pd/WA30 (7% Pd on dimethylamino-functionalized anion-exchange resin) in straight glass tubes within resonant cavities, facilitating efficient heat/mass transfer while minimizing catalyst decomposition [2].

Radical-Initiated Cyclization Approaches

Radical-mediated transformations provide complementary pathways to functionalize the imidazo[1,2-a]pyridine core through mechanisms orthogonal to ionic chemistry. The electron-deficient nature of the ring system facilitates radical addition reactions, particularly at the C3 position, while the aldehyde group can participate in radical cyclization cascades [3] [5].

Key radical methodologies include:

  • Atom Transfer Radical Cyclization (ATRC): The bromine at C3 serves as both radical initiator and terminating group. Under photoredox catalysis (Ir(ppy)₃, blue LEDs) or Mn₂(CO)₁₀ mediation, radicals generated by Br abstraction undergo 5-exo or 6-endo cyclizations onto pendant alkenes or alkynes. This approach constructs fused polycyclic systems incorporating the aldehyde functionality [5].
  • Tin hydride-mediated processes: Tributyltin hydride (Bu₃SnH) with AIBN initiation enables radical cyclization at C3, forming spirocyclic or annulated products. The aldehyde group can participate through radical addition to form hydroxyalkyl intermediates that undergo subsequent cyclization (5-exo-trig). Careful stoichiometric control minimizes over-reduction [3].
  • Transition metal/radical hybrid systems: Pd(0) catalysts in the presence of silanes (PhSiH₃) generate radicals at catalytic tin concentrations (0.1 equiv Bu₃SnH). This approach constructs γ-lactam-fused imidazopyridines through radical cyclization followed by heteroatom trapping [5].

The mechanistic pathways diverge significantly from polar processes, often providing access to sterically congested motifs. For example, aryl radicals generated from the C3-Br bond under photoredox conditions (thioxanthone sensitizer, purple LEDs) undergo intramolecular homolytic substitution at C2, forming tricyclic fluorene analogues in 65-90% yield without aldehyde reduction [5].

Late-Stage Functionalization of Imidazo[1,2-a]pyridine Precursors

Late-stage modification strategies maximize synthetic efficiency by introducing the bromine and aldehyde functionalities onto pre-assembled imidazo[1,2-a]pyridine cores. This approach proves invaluable for synthesizing complex analogs where the C8 position is sterically congested or contains sensitive substituents [4] [6].

Key methodologies include:

  • Regioselective bromination: Directed ortho-metalation (DoM) strategies employ TMPMgCl·LiCl at -78°C to achieve C3 bromination with >20:1 regioselectivity over C5 bromination. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) installs the C8 aldehyde in 60-75% overall yield. This sequence avoids protection/deprotection steps required in linear syntheses [4].
  • Cross-dehydrogenative coupling: Pd-catalyzed oxidative reactions convert methyl-substituted imidazopyridines directly to aldehydes using tert-butyl hydroperoxide (TBHP) as oxidant. The reaction proceeds via benzylic oxidation to alcohol followed by further oxidation to aldehyde, achieving 70-85% yields without affecting existing bromine substituents [4].
  • Halogen dance transformations: Directed metalation at C5 (sec-BuLi/TMEDA, -78°C) followed by bromination enables access to 3,5-dibromo intermediates. Selective formylation at C8 then provides substrates for sequential functionalization, leveraging the differential reactivity of C3 vs C5 bromine in cross-coupling reactions [6].

The strategic advantage of late-stage functionalization manifests in medicinal chemistry applications, where a common imidazo[1,2-a]pyridine intermediate undergoes divergent modification to generate screening libraries. For example, Mizoroki-Heck reactions on 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde precursors proceed efficiently under microwave assistance (70-91% yield), enabling rapid generation of structural diversity while preserving the C8 aldehyde for subsequent transformations [4].

Properties

CAS Number

1033434-54-6

Product Name

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H

InChI Key

XZWBSUPVXGPHMC-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.